molecular formula C8H12N2O2 B1512931 5-butoxypyridazin-3(2H)-one

5-butoxypyridazin-3(2H)-one

Cat. No.: B1512931
M. Wt: 168.19 g/mol
InChI Key: LLXNBRVIZSFVIS-UHFFFAOYSA-N
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Description

5-Butoxypyridazin-3(2H)-one is a pyridazinone derivative characterized by a butoxy (-OC₄H₉) substituent at the 5-position of the pyridazinone ring. Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

4-butoxy-1H-pyridazin-6-one

InChI

InChI=1S/C8H12N2O2/c1-2-3-4-12-7-5-8(11)10-9-6-7/h5-6H,2-4H2,1H3,(H,10,11)

InChI Key

LLXNBRVIZSFVIS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=O)NN=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

2.1 Structural and Electronic Comparisons

Pyridazinone derivatives vary significantly based on substituent type, position, and electronic effects. Below is a comparative analysis:

Compound Substituents Electronic Effects Key Properties References
5-Butoxypyridazin-3(2H)-one 5-butoxy (-OC₄H₉) Electron-donating (via oxygen) High lipophilicity; potential for flexible molecular packing due to linear chain Inferred
5-Chloro-6-phenylpyridazin-3(2H)-one 5-chloro (-Cl), 6-phenyl (-C₆H₅) Electron-withdrawing (Cl), π-π interactions (Ph) Lower solubility in polar solvents; rigid structure due to aromatic ring
4-Chloro-5-cyclobutoxypyridazin-3(2H)-one 5-cyclobutoxy (-OC₄H₇ cyclic) Electron-donating (O), steric hindrance Rigid cyclic structure; possible higher melting point
4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one 4-methylphenyl, propargyl Steric bulk, π-π stacking Crystalline layers via C-H⋯O hydrogen bonds and π-π interactions

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